3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, a propyl chain, and a thiophen-2-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolone core, followed by the introduction of the various substituents through sequential reactions. Key steps may include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Methoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions.
Addition of the Propyl Chain: This step may involve alkylation reactions using propyl halides.
Incorporation of the Thiophen-2-ylcarbonyl Group: This can be achieved through acylation reactions using thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The thiophen-2-ylcarbonyl group may also play a role in binding to specific proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: This compound is unique due to the combination of its functional groups.
Other Pyrrolone Derivatives: Compounds with similar pyrrolone cores but different substituents may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H19NO4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-1-propyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H19NO4S/c1-3-10-20-16(12-6-8-13(24-2)9-7-12)15(18(22)19(20)23)17(21)14-5-4-11-25-14/h4-9,11,16,22H,3,10H2,1-2H3 |
InChI Key |
LVOLYKMFHNDMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.